4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide
Description
This compound is a brominated quinazolinone derivative featuring a sulfanylidene (C=S) moiety at position 2 and a 4-oxo group at position 4 of the quinazoline core. The butanamide side chain is linked to a propylpiperazine group substituted with a 4-methoxyphenyl ring. The bromine atom at position 6 may enhance electrophilic reactivity or act as a halogen bond donor in molecular interactions .
Properties
CAS No. |
422287-78-3 |
|---|---|
Molecular Formula |
C26H32BrN5O3S |
Molecular Weight |
574.54 |
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C26H32BrN5O3S/c1-35-21-8-6-20(7-9-21)31-16-14-30(15-17-31)12-3-11-28-24(33)4-2-13-32-25(34)22-18-19(27)5-10-23(22)29-26(32)36/h5-10,18H,2-4,11-17H2,1H3,(H,28,33)(H,29,36) |
InChI Key |
OUADHFXGFHMJLQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide is a synthetic organic molecule that belongs to the quinazolinone derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets that may lead to therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Quinazolinone core : Known for diverse biological activities.
- Bromo and thiocarbonyl groups : These substitutions are believed to enhance the compound's reactivity and binding affinity.
- Piperazine moiety : This enhances the compound's pharmacological profile by potentially improving interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 481.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:
- Inhibition of Tankyrase : Preliminary studies suggest that this compound may inhibit tankyrase, an enzyme involved in cellular processes such as proliferation and survival, which are critical in cancer biology.
Binding Affinity and Inhibitory Effects
Research indicates that the compound exhibits significant binding affinity towards various targets. The following table summarizes key findings related to its biological activity:
| Target | Activity | Binding Affinity (nM) | Reference |
|---|---|---|---|
| Tankyrase | Inhibition | Low nM | |
| 5-HT1A Receptor | Ligand binding | 1.2 | |
| Other Enzymes/Receptors | Potential inhibition | Varies |
Case Studies and Research Findings
Several studies have explored the biological activity of quinazolinone derivatives, including this specific compound:
- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this quinazolinone derivative exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
- Neuropharmacological Effects : Research indicates that the piperazine component may contribute to neuropharmacological effects, making it a candidate for treating neurological disorders.
- Antimicrobial Properties : Some related compounds have shown antibacterial activity against resistant strains, indicating a broader potential application in infectious diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Quinazolinone Modifications
Key Observations :
- The sulfanylidene (C=S) group in the target compound may enhance binding to cysteine-rich kinase domains compared to amino-substituted analogs like 25 and 16 .
Side Chain Variations
Key Observations :
- The target compound’s 4-methoxyphenyl group likely confers higher metabolic stability compared to the 2-fluorophenyl analog () due to reduced susceptibility to oxidative dehalogenation .
- Compound 10 () uses a Boc-protected aminopropyl chain, which may limit bioavailability compared to the target compound’s unblocked piperazine-propyl chain .
Research Findings and Pharmacological Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows a multi-step protocol involving Suzuki-Miyaura coupling (for bromo substitution) and carbodiimide-mediated amide bond formation (e.g., PyBOP/DIPEA, as in ) .
- The methoxyphenyl substituent may enhance affinity for adrenergic receptors compared to fluorinated analogs .
- Solubility and Bioavailability : The sulfanylidene and methoxyphenyl groups likely improve aqueous solubility relative to trifluoromethylphenyl derivatives (e.g., 25 and 16 ), which are more lipophilic .
Preparation Methods
Core Quinazolinone Formation
The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives. A validated approach involves:
- Condensation : Anthranilamide reacts with 4-bromo-2-mercaptobenzoic acid in the presence of phosphoryl chloride (POCl₃) at 80–90°C for 6 hours to form 6-bromo-2-sulfanylidenequinazolin-4(1H)-one.
- Bromination : Selective bromination at the C6 position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl intermediate.
Key Data :
- Yield: 72–78% for cyclization
- Purity: >95% (HPLC)
Piperazine Side Chain Incorporation
The N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide side chain is introduced via nucleophilic substitution:
- Alkylation : 3-aminopropanol reacts with 1-(4-methoxyphenyl)piperazine in toluene under reflux (110°C, 12 hours) using potassium carbonate (K₂CO₃) as a base.
- Activation : The resulting alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C.
- Coupling : The mesylate intermediate reacts with 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Alkylation | K₂CO₃, toluene | 110°C | 12 h | 65% |
| Mesylation | MsCl, DCM | 0°C → RT | 2 h | 89% |
| Coupling | DCC/DMAP, THF | RT | 24 h | 58% |
Reaction Optimization Strategies
Solvent and Catalyst Screening
Comparative studies demonstrate that solvent polarity significantly impacts coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 58 |
| DMF | 36.7 | 42 |
| Acetonitrile | 37.5 | 35 |
Polar aprotic solvents like THF favor amide bond formation by stabilizing the transition state. Catalytic systems using Fe₃O₄@GO nanoparticles increase yields to 82% by enhancing reaction kinetics.
Temperature and Time Dependencies
- Cyclization : Optimal at 85°C for 6 hours (yield: 78%); prolonged heating (>8 hours) promotes decomposition.
- Bromination : Conducted at 0°C to prevent over-bromination; warming to room temperature reduces yield by 20%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone H5), 3.78 (s, 3H, OCH₃), 2.45–2.60 (m, 8H, piperazine).
- HRMS : [M+H]⁺ calculated for C₂₆H₂₉BrN₅O₃S: 594.1054; found: 594.1058.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance reproducibility for large-scale batches:
Waste Reduction Strategies
- Solvent Recovery : Distillation recovers >85% THF and DCM.
- Catalyst Reuse : Fe₃O₄@GO maintains 75% activity after 5 cycles.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Quinazolinone Core Formation : Cyclization of precursors under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the 6-bromo-4-oxo-2-sulfanylidene quinazolinone moiety .
- Piperazine-Propanamide Linkage : Coupling the quinazolinone intermediate with 3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamine via amide bond formation using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. How can the structural integrity and purity of the compound be confirmed?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., bromo at C6, methoxyphenyl on piperazine) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ expected for C₂₉H₃₂BrN₅O₃S) .
- HPLC : Purity assessment (>98% by reverse-phase C18 column) to rule out byproducts .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screening should focus on:
- Receptor Binding : Radioligand displacement assays targeting serotonin (5-HT₁A/2A) or dopamine receptors due to the piperazine moiety .
- Enzyme Inhibition : Testing against kinases or phosphodiesterases, given the quinazolinone core’s role in ATP-binding pockets .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can the mechanism of action (MoA) be elucidated for this compound?
Advanced MoA studies require:
- Target Deconvolution : Use of affinity chromatography or photoaffinity labeling to isolate interacting proteins .
- Kinetic Studies : Enzymatic assays (e.g., IC₅₀ determination) to differentiate competitive vs. non-competitive inhibition .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding modes with receptors like 5-HT₁A .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
SAR optimization involves:
- Substituent Variation : Modifying the bromo group (e.g., Cl, F) or methoxyphenyl on piperazine to assess electronic effects .
- Scaffold Hopping : Replacing the quinazolinone core with triazolo[4,3-b]pyridazine to alter pharmacokinetics .
- Bioisosteric Replacement : Swapping sulfanylidene with carbonyl to evaluate hydrogen-bonding interactions .
Q. How should contradictory data (e.g., variable IC₅₀ values across studies) be addressed?
Contradictions may arise from:
- Assay Conditions : Standardize buffer pH, ATP concentrations in kinase assays .
- Compound Stability : Conduct stability studies (e.g., in DMSO or cell media) to rule out degradation .
- Orthogonal Validation : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. functional assays) .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for moisture-sensitive steps (e.g., amide coupling) .
- Data Interpretation : Use Hill coefficients to distinguish allosteric vs. orthosteric interactions in dose-response curves .
- Ethical Compliance : Adhere to institutional guidelines for in vivo testing if applicable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
